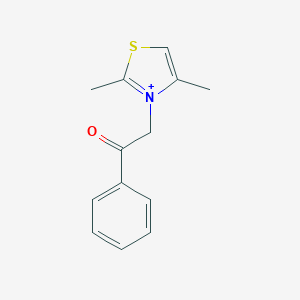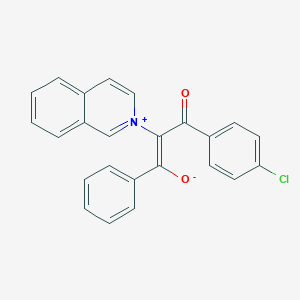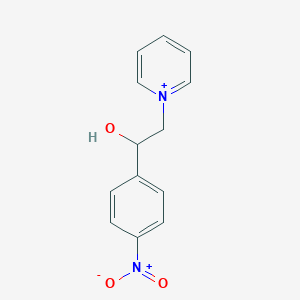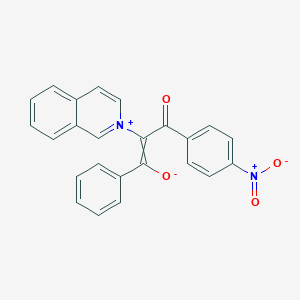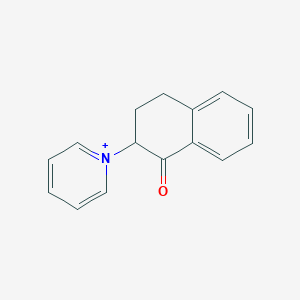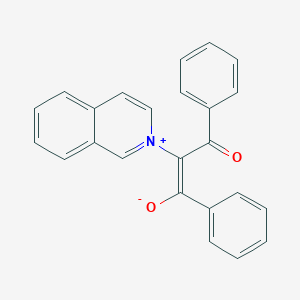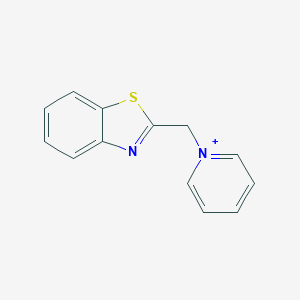![molecular formula C24H25N3O8S B280560 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280560.png)
3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "Compound X" in scientific literature. In
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways. Compound X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of mitogen-activated protein kinase (MAPK), a signaling pathway involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. Studies have suggested that it may have anti-inflammatory and anti-cancer properties. It has also been shown to have neuroprotective effects and may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages and limitations for lab experiments. One advantage is that it has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. However, one limitation is that the synthesis method of Compound X is complex and requires expertise in organic chemistry. Additionally, the mechanism of action of Compound X is not fully understood, which may limit its potential applications in research.
Direcciones Futuras
There are several future directions for research on Compound X. One direction is to further investigate its mechanism of action and potential applications in drug development. Another direction is to explore its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method of Compound X and to investigate its potential limitations and side effects.
Métodos De Síntesis
Compound X is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method of Compound X is complex and requires expertise in organic chemistry. The process involves the reaction of 5-nitro-2-thiophenecarboxylic acid with 2-(4-aminophenoxy)ethanol in the presence of a coupling agent. The resulting product is then reacted with 3,5-pyridinedicarboxylic acid to yield Compound X.
Aplicaciones Científicas De Investigación
Compound X has potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have anti-inflammatory and anti-cancer properties. Studies have also suggested that Compound X may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C24H25N3O8S |
|---|---|
Peso molecular |
515.5 g/mol |
Nombre IUPAC |
5-O-[2-(4-acetamidophenoxy)ethyl] 3-O-methyl 2,6-dimethyl-4-(5-nitrothiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H25N3O8S/c1-13-20(23(29)33-4)22(18-9-10-19(36-18)27(31)32)21(14(2)25-13)24(30)35-12-11-34-17-7-5-16(6-8-17)26-15(3)28/h5-10,22,25H,11-12H2,1-4H3,(H,26,28) |
Clave InChI |
IUNWSMSKJMOENJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC2=CC=C(C=C2)NC(=O)C)C3=CC=C(S3)[N+](=O)[O-])C(=O)OC |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC2=CC=C(C=C2)NC(=O)C)C3=CC=C(S3)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1',2':3,4]pyridazino[1,6-a]perimidin-8-ium](/img/structure/B280478.png)
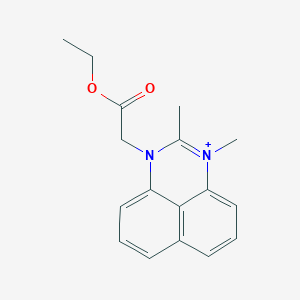
![6,7-Bis(3-nitrophenyl)-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280483.png)
![12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium](/img/structure/B280484.png)
![3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280487.png)
